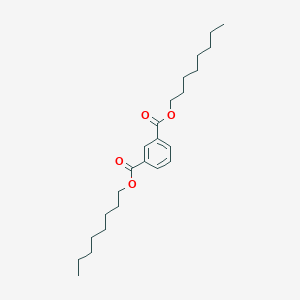

Dioctyl benzene-1,3-dicarboxylate

説明

Dioctyl benzene-1,3-dicarboxylate is an organic compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is part of the phthalate family, which is widely used in the production of flexible polyvinyl chloride (PVC) products .

作用機序

Target of Action

Dioctyl benzene-1,3-dicarboxylate, also known as Di (n-octyl) phthalate , is a phthalate ester primarily used as a plasticizer . Its primary targets are polyvinyl chloride (PVC) resins in various products, including glues, building materials, personal care products, detergents and surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles .

Mode of Action

This compound interacts with its targets by softening the PVC resins . It modifies the PVC resin structure, weakens the interactions between polymer chains, and decreases the glass transition temperature . This results in reduced tensile strength and increased elongation at break, improving the plasticity of the articles and enhancing the processability of PVC resins .

Biochemical Pathways

The compound is known to act as an endocrine disruptor . It affects the glucocorticoid biosynthesis pathway . The proposed degradation pathway involves the initial transformation of this compound to phthalic acid (PA) via de-esterification, followed by the metabolism of PA to protocatechuate acid, which is eventually converted to the tricarboxylic acid (TCA) cycle through the meta-cleavage pathway .

Pharmacokinetics

Its physical properties such as density (0985g/cm3), boiling point (4232ºC at 760 mmHg), and flash point (2262ºC) have been reported . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the softening of PVC resins, leading to improved plasticity and processability of PVC-based products . It’s also known to act as an endocrine disruptor, potentially causing adverse health effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its use as a plasticizer in various products means that it can leach out into the environment, where it can cause potential harm due to its endocrine-disrupting properties . Furthermore, regulatory pressures and health concerns have led to its phase-out in many products in the United States and European Union .

生化学分析

Biochemical Properties

The biochemical properties of Dioctyl benzene-1,3-dicarboxylate are not well-studied. It is known that similar compounds can interact with various enzymes and proteins. For instance, phthalate esters, which are structurally similar to this compound, have been shown to inhibit enzymes of the glucocorticoid biosynthesis pathway . The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds.

Cellular Effects

The cellular effects of this compound are not well-documented. Similar compounds have been shown to influence cell function. For example, phthalate esters can alter cell signaling pathways, gene expression, and cellular metabolism . It is possible that this compound may have similar effects on cells.

Molecular Mechanism

It is known that similar compounds can bind to biomolecules, inhibit or activate enzymes, and alter gene expression

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function

Dosage Effects in Animal Models

Similar compounds have been shown to have toxic or adverse effects at high doses

Metabolic Pathways

Similar compounds have been shown to be involved in various metabolic pathways

Transport and Distribution

Similar compounds have been shown to interact with transporters and binding proteins

Subcellular Localization

Similar compounds have been shown to be localized to specific compartments or organelles

準備方法

Synthetic Routes and Reaction Conditions

Dioctyl benzene-1,3-dicarboxylate is synthesized through the esterification of benzene-1,3-dicarboxylic acid with octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors where benzene-1,3-dicarboxylic acid and octanol are continuously fed into the reactor along with the acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

Dioctyl benzene-1,3-dicarboxylate primarily undergoes esterification and hydrolysis reactions. In esterification, the compound is formed by reacting benzene-1,3-dicarboxylic acid with octanol. In hydrolysis, the ester bond is broken down in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,3-dicarboxylic acid and octanol .

Common Reagents and Conditions

Esterification: Benzene-1,3-dicarboxylic acid, octanol, sulfuric acid (catalyst), reflux conditions.

Hydrolysis: This compound, water, acid or base catalyst.

Major Products Formed

Esterification: this compound.

Hydrolysis: Benzene-1,3-dicarboxylic acid, octanol.

科学的研究の応用

Dioctyl benzene-1,3-dicarboxylate is extensively used in various scientific research applications:

類似化合物との比較

Similar Compounds

- Dioctyl phthalate

- Diisononyl phthalate

- Di(2-ethylhexyl) phthalate

- Diisooctyl phthalate

Comparison

Dioctyl benzene-1,3-dicarboxylate is unique due to its specific ester structure, which provides distinct flexibility and durability properties compared to other phthalates. While compounds like dioctyl phthalate and diisononyl phthalate are also used as plasticizers, this compound offers better performance in certain applications due to its chemical structure .

生物活性

Dioctyl benzene-1,3-dicarboxylate (DOBDC) is a chemical compound that has garnered attention due to its potential applications as a plasticizer and its implications in environmental and health studies. This article provides a comprehensive overview of the biological activity of DOBDC, including its toxicological profile, metabolic pathways, and potential effects on human health and the environment.

- Molecular Formula : CHO

- Molecular Weight : 390.56 g/mol

- Density : 0.985 g/cm³

- Boiling Point : 423.2°C at 760 mmHg

- CAS Number : 4654-18-6

Toxicological Profile

DOBDC is structurally related to phthalates, which are known for their endocrine-disrupting properties. Recent studies have focused on assessing the safety profile of various dicarboxylic acid esters, including DOBDC, through in vitro assays designed to evaluate endocrine activity and other toxicological endpoints.

- Endocrine Disruption :

-

Cellular Stress Response :

- The compound has been tested across multiple CALUX reporter gene assays that measure responses related to oxidative stress, DNA damage, and cell cycle interference. Results indicated that DOBDC could activate pathways associated with cellular stress responses, suggesting potential risks for long-term exposure .

- Biotransformation Studies :

Study on Biotransformation

A study investigating the biotransformation of phthalate plasticizers highlighted the metabolic pathways involving DOBDC. The research utilized UPLC-QTOF-MS analysis to identify metabolites produced by fungal strains during the degradation process. Key findings included:

- Initial hydroxylation reactions followed by oxidation were common pathways.

- Specific metabolites were identified that could indicate environmental persistence or toxicity .

Toxicity Assessments

A comprehensive toxicity review conducted by the Consumer Product Safety Commission focused on related compounds to DOBDC, such as diethylhexyl phthalate (DEHP). This review provided insights into the potential health impacts associated with exposure to similar dicarboxylic acid esters:

- High-dose exposure in rodent models resulted in significant body weight reduction and altered feed consumption patterns.

- The study indicated potential reproductive toxicity linked to prolonged exposure to these compounds .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 390.56 g/mol |

| Density | 0.985 g/cm³ |

| Boiling Point | 423.2°C |

| CAS Number | 4654-18-6 |

特性

IUPAC Name |

dioctyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-13-18-27-23(25)21-16-15-17-22(20-21)24(26)28-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERGDXJITDVDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021693 | |

| Record name | Dioctylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4654-18-6 | |

| Record name | NSC17082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioctylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。